CID 156588783
Description
CID 156588783 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, analogous CIDs like CAS 1046861-20-4 (PubChem ID 53216313) and CAS 1261080-59-4 (PubChem ID 78358133) are boronic acid derivatives and nitro-sulfonamide compounds, respectively, with applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H8N2NaO4S2 |
|---|---|
Molecular Weight |
271.3 g/mol |
InChI |
InChI=1S/C7H6N2O3S2.Na.H2O/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;/h1-4H,(H,9,13)(H,10,11,12);;1H2 |
InChI Key |
VSDMXVALZCXWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=S)NC2=CC1S(=O)(=O)O.O.[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 156588783 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
CID 156588783 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving enzyme interactions and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects, including its role in drug development. Industrial applications might include its use in the production of specialized materials or as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of CID 156588783 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.
Comparison with Similar Compounds
Table 1: Physicochemical and Pharmacological Properties
Note: Data for this compound are inferred from PubChem’s general framework due to lack of direct evidence.
Structural and Functional Comparisons
- Boronic Acid Derivatives (CAS 1046861-20-4) : These compounds are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to their stability and reactivity with palladium catalysts. Their moderate solubility (0.24 mg/mL) and high GI absorption make them suitable for drug discovery .
- Nitro-Sulfonamide Compounds (CAS 1261080-59-4) : Exhibiting higher solubility (2.74 mg/mL) and CYP1A2 inhibition, these molecules are explored for antimicrobial and anticancer applications. Their LogP (1.88) suggests balanced lipophilicity for membrane permeability .
- Chemical Inducers of Dimerization (CIDs) : Photocleavable CIDs like pRap enable spatiotemporal control of protein interactions in cellular studies. Their large molecular weight (~1,000 g/mol) and hydrophobicity necessitate specialized delivery systems .
Methodological Insights from Related Studies
- Synthesis : CAS 1046861-20-4 is synthesized via palladium-catalyzed cross-coupling in THF/water at 75°C , whereas CIDs often require multi-step organic synthesis with stringent purification protocols .
- Analytical Characterization: Techniques like GC-MS () and LC-ESI-MS () are critical for structural elucidation. For example, source-induced CID in mass spectrometry differentiates isomers like ginsenosides Rf and F11 .
- Biological Evaluation : Meta-analyses () and randomized trials () highlight the importance of compound stability and bioavailability in clinical outcomes, such as chemotherapy-induced diarrhea (CID) management.
Q & A
How can researchers formulate precise and impactful research questions for studying CID 156588783?
Answer:
To formulate robust research questions, employ structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- PICOT : Define the target population (e.g., biological systems or chemical environments where this compound acts), the experimental intervention (e.g., dosage, delivery method), a comparison group (e.g., control compounds), measurable outcomes (e.g., efficacy, toxicity), and the study timeframe .
- FINER : Assess feasibility (resources, expertise), novelty (gap in literature), ethical compliance (e.g., handling hazardous materials), and relevance to advancing scientific knowledge .
Table 1: Comparison of PICOT and FINER Frameworks
| Framework | Components | Application Example |
|---|---|---|
| PICOT | Population, Intervention, Comparison, Outcome, Time | "How does this compound (intervention) affect enzyme kinetics (outcome) in E. coli (population) compared to CID X (comparison) over 24 hours (time)?" |
| FINER | Feasibility, Interest, Novelty, Ethics, Relevance | "Is synthesizing this compound derivatives (novelty) ethically permissible (ethics) given lab safety protocols?" |
What systematic approaches ensure comprehensive literature reviews for this compound-related studies?
Answer:
A systematic review involves:
Keyword Strategy : Use Boolean operators (e.g., "this compound AND pharmacokinetics") across databases like PubMed, Scopus, and Google Scholar .
Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and methodological rigor .
Synthesis Matrix : Organize findings into themes (e.g., mechanistic studies, toxicity profiles) to identify gaps .
Table 2: Recommended Databases for Literature Reviews
| Database | Coverage | Strengths |
|---|---|---|
| PubMed | Biomedical | High-quality peer-reviewed articles |
| Scopus | Multidisciplinary | Citation tracking and author metrics |
| Google Scholar | Broad | Grey literature and preprints |
How should experimental protocols for this compound be designed to ensure reproducibility?
Answer:
Key elements include:
- Detailed Methods : Specify instrumentation (e.g., HPLC conditions), reagent purity, and environmental controls (e.g., temperature) .
- Negative/Positive Controls : Validate assay performance (e.g., solvent-only controls for toxicity studies) .
- Documentation : Use lab notebooks or electronic systems to record deviations and raw data .
Table 3: Checklist for Reproducible Experiments
| Element | Example |
|---|---|
| Materials | This compound purity ≥98% (HPLC-verified) |
| Controls | Vehicle control (DMSO) for solubility assays |
| Data Archiving | Raw spectral data uploaded to institutional repositories |
How can researchers resolve contradictions in experimental data involving this compound?
Answer:
Address discrepancies using:
Statistical Analysis : Apply t-tests or ANOVA to assess significance of conflicting results (e.g., varying IC50 values) .
Source Validation : Cross-check reagent sources (e.g., supplier purity reports) and instrument calibration logs .
Replication : Repeat experiments under identical conditions to confirm trends .
Table 4: Common Causes of Data Contradictions
| Cause | Mitigation Strategy |
|---|---|
| Batch variability | Standardize reagent procurement |
| Instrument drift | Daily calibration protocols |
| Environmental factors | Monitor lab conditions (humidity, temperature) |
What advanced methodologies optimize experimental protocols for this compound synthesis?
Answer:
Use Design of Experiments (DOE) to optimize parameters:
- Factorial Design : Test interactions between variables (e.g., temperature, catalyst concentration) .
- Response Surface Methodology (RSM) : Model nonlinear relationships to maximize yield .
Table 5: DOE Parameters for Synthesis Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Reaction temperature | 60–100°C | 80°C |
| Catalyst loading | 0.5–2.0 mol% | 1.2 mol% |
How can mixed-methods approaches enhance studies on this compound?
Answer:
Integrate qualitative and quantitative
- Triangulation : Combine spectroscopic data (quantitative) with researcher observations (qualitative) on crystallization behavior .
- Sequential Design : Use focus groups to refine hypotheses before large-scale experiments .
Table 6: Mixed-Methods Integration Strategies
| Phase | Method | Purpose |
|---|---|---|
| Exploratory | Interviews with experts | Identify understudied properties |
| Confirmatory | High-throughput screening | Validate hypotheses |
What ethical considerations are critical for this compound research?
Answer:
- Safety Protocols : Follow OSHA guidelines for handling hazardous compounds .
- Data Integrity : Avoid selective reporting; disclose all results (positive/negative) .
- Attribution : Cite prior work on this compound analogs to avoid plagiarism .
Table 7: Ethical Compliance Checklist
| Requirement | Documentation |
|---|---|
| IRB Approval | Protocol ID #XYZ (if involving human/animal models) |
| Material Transfer Agreements | Supplier contracts for proprietary reagents |
How can researchers ensure reproducibility in this compound studies?
Answer:
- Open Science Practices : Share protocols on platforms like Protocols.io .
- Peer Review : Pre-submission reviews to identify methodological gaps .
Table 8: Reproducibility Tools
| Tool | Function |
|---|---|
| Electronic Lab Notebooks | Track experimental iterations |
| FAIR Data Principles | Ensure data is Findable, Accessible, Interoperable, Reusable |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
